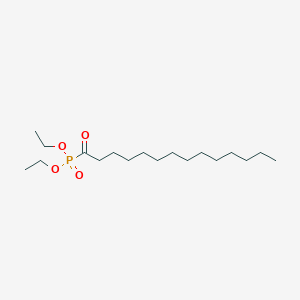
Iron;ytterbium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron;ytterbium is a compound that combines the properties of iron and ytterbium. Ytterbium is a rare earth element, classified as a lanthanide, and is known for its unique magnetic and optical properties . Iron, on the other hand, is a well-known transition metal with significant applications in various industries. The combination of these two elements results in a compound with unique properties that are useful in various scientific and industrial applications.
准备方法
The preparation of iron;ytterbium compounds can be achieved through several methods. One common method is the anion-exchange resin coprecipitation of iron (III) and ytterbium, followed by annealing at high temperatures . This method involves the use of anion-exchange resins to coprecipitate iron and ytterbium ions, which are then subjected to heat treatment to form the desired compound. Another method involves solid-phase synthesis, where precursor oxide powders are milled and then annealed at high temperatures . This method is commonly used for large-scale production of rare-earth ferrite garnets.
化学反应分析
Iron;ytterbium compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For example, ytterbium can react with water to form ytterbium (III) hydroxide and hydrogen gas . In the presence of oxygen, ytterbium forms ytterbium (III) oxide . Iron, being a transition metal, can participate in redox reactions, forming various oxidation states. The combination of iron and ytterbium in a compound can result in unique reaction pathways and products, depending on the reaction conditions and reagents used.
科学研究应用
Iron;ytterbium compounds have a wide range of scientific research applications. In chemistry, they are used in the synthesis of novel materials with unique magnetic and optical properties . In biology and medicine, ytterbium compounds are being explored for their potential use in imaging and diagnostic applications . In industry, this compound compounds are used in the production of high-frequency soft magnetic ferrite materials, which are essential components in various electronic devices . Additionally, these compounds are used in magneto-optical applications, such as lasers and microwave technologies .
作用机制
The mechanism of action of iron;ytterbium compounds is primarily based on their magnetic and optical properties. Ytterbium, being a lanthanide, exhibits unique electronic configurations that result in specific magnetic and optical behaviors . When combined with iron, these properties are enhanced, leading to compounds with high magnetic susceptibility and optical activity. The molecular targets and pathways involved in the action of these compounds depend on their specific application, such as in magnetic resonance imaging or magneto-optical devices.
相似化合物的比较
Iron;ytterbium compounds can be compared with other rare-earth ferrite garnets, such as yttrium iron garnet (YIG) and gadolinium iron garnet (GIG). These compounds share similar magnetic and optical properties but differ in their specific electronic configurations and resulting behaviors . For example, yttrium iron garnet is known for its low dielectric losses and high Faraday rotation, making it suitable for magneto-optical applications . Gadolinium iron garnet, on the other hand, exhibits high magnetic susceptibility and is used in various magnetic devices . The uniqueness of this compound compounds lies in their specific combination of iron and ytterbium, resulting in distinct magnetic and optical properties that are useful in a wide range of applications.
属性
CAS 编号 |
12776-58-8 |
|---|---|
分子式 |
Fe2Yb |
分子量 |
284.74 g/mol |
IUPAC 名称 |
iron;ytterbium |
InChI |
InChI=1S/2Fe.Yb |
InChI 键 |
ABPRWVVTGUPCIJ-UHFFFAOYSA-N |
规范 SMILES |
[Fe].[Fe].[Yb] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
![5-[(E)-Phenyldiazenyl]-1,3-thiazinane-2,4-dithione](/img/structure/B14728031.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)



![{2-[(Dimethylamino)methyl]phenyl}(4-methoxyphenyl)methanol](/img/structure/B14728049.png)

![2-Cyano-2-[(e)-(4-methoxyphenyl)diazenyl]acetamide](/img/structure/B14728062.png)



